![molecular formula C9H8BF3O2 B11822051 {2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)

{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

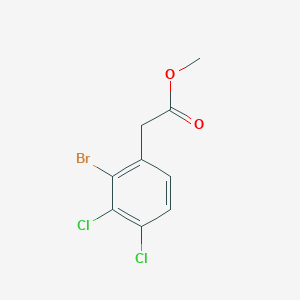

El ácido {2-[3-(trifluorometil)fenil]etenil}borónico es un compuesto organoborónico con la fórmula molecular C9H8BF3O2. Se caracteriza por la presencia de un grupo trifluorometil unido a un anillo fenilo, que a su vez está conectado a una parte de ácido borónico a través de un enlace etenil.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido {2-[3-(trifluorometil)fenil]etenil}borónico generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con 3-(trifluorometil)benzaldehído disponible comercialmente.

Formación del Intermediario Etenil: El aldehído se somete a una reacción de Wittig con un iluro de fosfonio adecuado para formar el intermedio etenil.

Boración: El intermedio etenil se trata luego con un reactivo que contiene boro, como bis(pinacolato)diborano, en condiciones catalizadas por paladio para introducir la funcionalidad del ácido borónico.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial del ácido {2-[3-(trifluorometil)fenil]etenil}borónico no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la utilización de catalizadores más eficientes para mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido {2-[3-(trifluorometil)fenil]etenil}borónico experimenta diversas reacciones químicas, que incluyen:

Acoplamiento de Suzuki-Miyaura: Esta reacción implica el acoplamiento del ácido borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base, formando enlaces carbono-carbono.

Oxidación: El grupo del ácido borónico se puede oxidar para formar el fenol correspondiente utilizando agentes oxidantes como el peróxido de hidrógeno o el perborato de sodio.

Reducción: El grupo etenil se puede reducir a un grupo etil utilizando catalizadores de hidrogenación como paladio sobre carbono.

Reactivos y Condiciones Comunes

Acoplamiento de Suzuki-Miyaura: Catalizadores de paladio (por ejemplo, Pd(PPh3)4), bases (por ejemplo, K2CO3) y solventes (por ejemplo, tolueno o etanol).

Oxidación: Peróxido de hidrógeno, perborato de sodio u otros agentes oxidantes.

Reducción: Gas hidrógeno y paladio sobre carbono.

Principales Productos Formados

Acoplamiento de Suzuki-Miyaura: Formación de derivados de bifenilo o estireno.

Oxidación: Formación del fenol correspondiente.

Reducción: Formación del ácido borónico sustituido con etil.

Aplicaciones Científicas De Investigación

El ácido {2-[3-(trifluorometil)fenil]etenil}borónico tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través de reacciones de acoplamiento de Suzuki-Miyaura.

Biología: Empleada en el desarrollo de fármacos que contienen boro y como herramienta para estudiar la inhibición enzimática.

Medicina: Investigado por su posible uso en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.

Industria: Utilizado en la síntesis de materiales avanzados y polímeros con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción del ácido {2-[3-(trifluorometil)fenil]etenil}borónico implica su interacción con objetivos moleculares a través de su grupo de ácido borónico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, haciéndolo útil en la inhibición enzimática y como una sonda molecular. El grupo trifluorometil mejora la lipofilia y la estabilidad metabólica del compuesto, contribuyendo a su actividad biológica.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido fenilborónico: Carece de los grupos trifluorometil y etenil, lo que lo hace menos lipofílico y menos reactivo en ciertos contextos.

Ácido 4-(trifluorometil)fenilborónico: Contiene el grupo trifluorometil pero carece del enlace etenil, lo que afecta su reactividad y aplicaciones.

Singularidad

El ácido {2-[3-(trifluorometil)fenil]etenil}borónico es único debido a la combinación del grupo trifluorometil, que mejora su estabilidad química y actividad biológica, y el enlace etenil, que proporciona reactividad adicional para aplicaciones sintéticas.

Propiedades

Fórmula molecular |

C9H8BF3O2 |

|---|---|

Peso molecular |

215.97 g/mol |

Nombre IUPAC |

2-[3-(trifluoromethyl)phenyl]ethenylboronic acid |

InChI |

InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H |

Clave InChI |

HGEVMEKGPYPLRD-UHFFFAOYSA-N |

SMILES canónico |

B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)

![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)

![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)

![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)

![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)